molecular formula C11H16FN5 B11748845 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11748845
M. Wt: 237.28 g/mol
InChI Key: AJPVNTMBNAANAK-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a fluoroethyl group, and the other with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 1H-pyrazole with 2-fluoroethyl bromide under basic conditions to introduce the fluoroethyl group. This is followed by the methylation of another 1H-pyrazole ring using methyl iodide. The final step involves the coupling of these two substituted pyrazole rings through a suitable linker, such as formaldehyde, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoroethyl)-3-methyl-1H-pyrazole
  • 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole
  • 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine lies in its dual pyrazole structure with distinct substituents, which can confer unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H16FN5/c1-16-6-3-10(15-16)8-13-9-11-2-5-14-17(11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

AJPVNTMBNAANAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

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